![molecular formula C14H13ClN4O B2425875 N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline CAS No. 298217-97-7](/img/structure/B2425875.png)
N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline
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Overview
Description
Benzotriazole derivatives, such as N-(1H-Benzotriazol-1-ylmethyl)benzamide, are often used in synthetic chemistry as versatile intermediates . They have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
Synthesis Analysis
Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Molecular Structure Analysis
The molecular structure of benzotriazole derivatives is based on the benzotriazole moiety, which is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring .Chemical Reactions Analysis
Benzotriazole derivatives have been used as reactants for various types of reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives can vary widely depending on the specific compound. For example, N-(1H-Benzotriazol-1-ylmethyl)benzamide has a molecular weight of 252.27 and a melting point of 168-172 °C .Scientific Research Applications
Hydrogen Bonding Studies
The solid-state structure of similar compounds shows that they can form intermolecular N⋯HO hydrogen bonds . This property could be useful in studying hydrogen bonding patterns and their influence on the physical and chemical properties of substances .
Synthetic Heterocyclic Chemistry
Benzotriazole derivatives have been extensively used as synthetic auxiliaries in heterocyclic chemistry . They have been used for the synthesis of various heterocyclic compounds including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many others .
Medicinal Chemistry
Benzotriazole derivatives have shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have been used to treat various conditions such as cancers, microbial infections, psychotropic disorders, and many more .
Material Science
Benzotriazole derivatives have found profound applications in material science. They have been used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
5. Synthesis of Natural and Synthetic-based Molecules Benzotriazole has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
Use in Photovoltaic Cells
Benzotriazole derivatives have been used in the development of materials for solar and photovoltaic cells . Their large conjugated system capable of forming π–π stacking interactions makes them suitable for use in these applications .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzotriazole derivatives can form intermolecular hydrogen bonds . This property might play a role in its interaction with its targets .
Safety and Hazards
Future Directions
Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Therefore, the future research directions could include further exploration of these applications and the development of new benzotriazole derivatives with enhanced properties.
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-20-14-7-6-10(15)8-12(14)16-9-19-13-5-3-2-4-11(13)17-18-19/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHBZCUNYGFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline |
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